molecular formula C23H29FN2O5S B2376192 4-ethoxy-3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922133-14-0

4-ethoxy-3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No. B2376192
CAS RN: 922133-14-0
M. Wt: 464.55
InChI Key: VGZXNYWYFYNPLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H29FN2O5S and its molecular weight is 464.55. The purity is usually 95%.
BenchChem offers high-quality 4-ethoxy-3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethoxy-3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

In Vivo Visualization and Monitoring

The compound has shown promise in the field of in vivo imaging, particularly for diagnosing and monitoring neurodegenerative diseases. Studies have demonstrated its potential in visualizing alpha-synuclein deposition in multiple system atrophy cases, a key pathological feature. This application is particularly relevant for assessing the severity of pathological progression and evaluating therapy effectiveness (Kikuchi et al., 2010).

Amyloid Imaging in Neurodegenerative Diseases

Similarly, the compound has been used in amyloid imaging, especially in Alzheimer's disease. This imaging technique is crucial for understanding the pathophysiological mechanisms of amyloid deposits in the brain and can aid in the early detection of Alzheimer's disease. It's also a valuable tool in evaluating new antiamyloid therapies (Nordberg, 2007).

Pharmaceutical Development and Impurity Analysis

In pharmaceutical development, the compound is part of the processes involved in synthesizing and analyzing pharmaceutical impurities. This is particularly relevant for proton pump inhibitors like omeprazole, where understanding the formation of impurities can help in developing safer and more effective medications (Saini et al., 2019).

Enhancing Understanding of Drug Metabolism

The compound has been instrumental in studying drug metabolism, particularly in identifying metabolites in urine samples. This is crucial for understanding how drugs are processed in the body and for identifying potential markers for drug ingestion (Kavanagh et al., 2012).

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-ethoxy-3-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN2O5S/c1-6-30-20-10-8-17(12-18(20)24)32(28,29)25-16-7-9-21-19(11-16)26(13-15(2)3)22(27)23(4,5)14-31-21/h7-12,15,25H,6,13-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZXNYWYFYNPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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